molecular formula C24H26N4O4S2 B2626438 4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide CAS No. 923172-15-0

4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide

Numéro de catalogue: B2626438
Numéro CAS: 923172-15-0
Poids moléculaire: 498.62
Clé InChI: BTDOMKWNCMNMJF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a potent and selective small-molecule inhibitor designed to target SRC family kinases (SFKs). This compound features a characteristic benzamide scaffold linked to a 1,3,4-oxadiazole heterocycle, a structural motif known to confer high affinity and selectivity for the ATP-binding pocket of tyrosine kinases. The primary research application of this inhibitor is the pharmacological dissection of SRC-mediated signaling pathways in cellular models, particularly in the context of oncogenic transformation, cell adhesion, migration, and proliferation. SRC kinase is a non-receptor tyrosine kinase that is implicated in the progression of various cancers, including colon, breast, and pancreatic tumors, where it regulates key processes such as survival, angiogenesis, and metastasis. By potently inhibiting SRC autophosphorylation and its activity towards downstream substrates, this compound enables researchers to investigate the functional consequences of abrogated SRC signaling, helping to validate SRC as a therapeutic target and elucidate resistance mechanisms. Its mechanism of action involves competitive binding at the kinase domain, effectively suppressing the phosphorylation of downstream effectors like FAK, STAT3, and paxillin. This makes it a critical tool compound for studying tumor microenvironment interactions, epithelial-mesenchymal transition (EMT), and the synergy between SRC and other oncogenic drivers. Furthermore, the prop-2-en-1-ylsulfanyl (allylthio) moiety on the oxadiazole ring may offer a potential handle for further chemical functionalization, such as in the development of affinity probes or proteolysis-targeting chimeras (PROTACs) for targeted protein degradation studies. This reagent is intended for use in a wide range of in vitro assays, including cell viability, migration, and phospho-protein profiling, providing a powerful means to explore SFK biology in cancer research and beyond.

Propriétés

IUPAC Name

4-methyl-3-piperidin-1-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S2/c1-3-15-33-24-27-26-23(32-24)19-9-5-6-10-20(19)25-22(29)18-12-11-17(2)21(16-18)34(30,31)28-13-7-4-8-14-28/h3,5-6,9-12,16H,1,4,7-8,13-15H2,2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDOMKWNCMNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring, sulfonylation, and coupling reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to ensure high purity and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

Key Functional Groups

The compound features several functional groups that contribute to its biological activity:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Sulfonamide group : Often involved in antibacterial and antifungal properties.
  • Oxadiazole moiety : Associated with diverse biological activities, including anti-inflammatory and antitumor effects.

Medicinal Chemistry

The compound's unique structure suggests potential as a therapeutic agent. Research has indicated that compounds with similar structures can exhibit:

  • Anticancer Activity : Studies have shown that oxadiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds containing oxadiazole rings have been reported to inhibit angiogenesis and induce apoptosis in cancer cells .
Activity TypeCompound TypeMechanism of Action
AnticancerOxadiazoleInhibits cell proliferation and induces apoptosis
AntimicrobialSulfonamideInhibits bacterial growth by targeting folate synthesis

Biological Research

The compound can serve as a probe to study biological processes due to its ability to interact with specific enzymes or receptors. For example:

  • Enzyme Inhibition : Similar sulfonamide compounds have been evaluated for their efficacy as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes . The piperidine moiety may enhance binding affinity to target enzymes.

Drug Development

The diverse functional groups present in this compound make it a candidate for further modification and optimization in drug design:

  • Lead Compound Development : The structure can be modified to improve pharmacokinetic properties or increase selectivity towards specific biological targets. This is particularly relevant in the development of drugs targeting cancer and infectious diseases .

Industrial Applications

Beyond medicinal uses, the compound may find applications in materials science:

  • Polymer Development : The sulfonamide group can be utilized in synthesizing new polymers with desirable mechanical properties and thermal stability, potentially leading to advancements in material sciences .

Case Study 1: Anticancer Activity

A study involving a series of oxadiazole derivatives demonstrated significant anticancer activity against various cancer cell lines. The lead compound showed IC50 values comparable to standard chemotherapeutics, indicating strong potential for further development into an anticancer drug .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives revealed their ability to inhibit carbonic anhydrase effectively. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structure and biological activity against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .

Mécanisme D'action

The mechanism of action of 4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with 1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a)

Key Similarities :

  • Both compounds share a 1,3,4-oxadiazole ring and a sulfonyl group linked to a piperidine/piperazine derivative.
  • Synthesized via nucleophilic substitution and purified using methanol recrystallization .

Key Differences :

  • Compound X has a propenylsulfanyl substituent on the oxadiazole, whereas 6a contains a phenylthio group. The propenyl chain may increase lipophilicity and reactivity (e.g., via Michael addition) compared to the inert phenyl group.
  • Compound X uses a piperidine sulfonyl group, while 6a employs a benzenesulfonyl moiety. Piperidine’s basicity and conformational flexibility could influence target binding .

Comparison with Dopamine D3 Receptor Ligands (e.g., 5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide)

Key Similarities :

  • Both compounds incorporate a piperazine/piperidine ring and a benzamide backbone.

Key Differences :

  • The dopamine ligand features a pentanamide linker and a 2,4-dichlorophenyl group, optimized for neurological receptor binding. Compound X ’s oxadiazole-propenylsulfanyl system is absent here.
  • Synthetic routes differ: the dopamine ligand uses normal-phase chromatography with ammonium hydroxide, while Compound X’s synthesis likely involves oxadiazole cyclization .

Pharmacological Implications :

Comparison with Piperazinyl Methanesulphonates (e.g., 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propyl methanesulphonate)

Key Similarities :

  • Both utilize piperazine/piperidine rings for structural diversity.

Key Differences :

  • The piperazinyl derivatives are methanesulphonates with alkyl linkers, whereas Compound X integrates a sulfonyl-piperidine directly into the benzamide scaffold.
  • Synthesis of piperazinyl compounds involves alkylation and characterization via IR/NMR, similar to Compound X ’s analytical workflows .

Physicochemical Implications :

  • Piperazinyl methanesulphonates exhibit varied solubility based on substituents (e.g., nitro groups reduce solubility). Compound X ’s propenylsulfanyl group may similarly modulate logP values .

Comparison with N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (A0071016)

Key Similarities :

  • Both are benzamide derivatives with complex heterocyclic appendages (oxadiazole in Compound X vs. triazole/pyrazole in A0071016 ).
  • Sulfanyl (-S-) linkages are critical in both structures .

Key Differences :

  • A0071016 incorporates a thiophene and phenylethyl group, likely enhancing aromatic stacking interactions. Compound X ’s propenylsulfanyl group offers aliphatic flexibility.
  • The triazole ring in A0071016 may confer metabolic stability compared to Compound X ’s oxadiazole .

Activité Biologique

The compound 4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activity, and potential therapeutic applications based on the available literature.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N4O2SC_{28}H_{30}N_{4}O_{2}S with a molecular weight of approximately 486.6 g/mol. The structure includes a piperidine ring, a sulfonamide group, and an oxadiazole moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC28H30N4O2S
Molecular Weight486.6 g/mol
IUPAC NameN-(2,5-dimethylphenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine
InChI KeyODULARVKZJMUHN-UHFFFAOYSA-N

Synthesis

The synthesis typically involves multi-step organic reactions starting from simpler precursors. Key steps include the formation of the piperidine and oxadiazole rings through coupling reactions facilitated by organometallic catalysts under controlled conditions. The optimization of these synthetic routes is crucial for improving yield and purity while minimizing environmental impact.

Antimicrobial Activity

Research has demonstrated that compounds containing piperidine and sulfonamide functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have been evaluated for their efficacy against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in vitro .

Anticancer Potential

Studies indicate that sulfonamide derivatives can inhibit tumor growth by interfering with cellular processes. For example, piperidine-based compounds have shown effectiveness against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action . The compound's structural features suggest it may interact with specific protein targets involved in cancer progression.

The proposed mechanism involves modulation of enzyme activity or receptor interaction, leading to altered metabolic pathways or signal transduction processes. This could manifest as inhibition of cell proliferation or induction of apoptosis in malignant cells . Molecular docking studies suggest that the compound binds effectively to target proteins, which could explain its biological effects.

Case Studies

  • Antimicrobial Evaluation : A series of piperidine derivatives were synthesized and tested against common bacterial pathogens. Results indicated that certain substitutions on the piperidine ring enhanced antimicrobial efficacy significantly .
  • Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that compounds with similar structures to the target compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting potential as anticancer agents .

Q & A

Q. What are the key steps in synthesizing 4-methyl-3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of thiosemicarbazide intermediates under reflux with dehydrating agents (e.g., POCl₃) .
  • Step 2: Sulfonylation of the piperidine moiety using chlorosulfonic acid, followed by coupling to the benzamide core .
  • Step 3: Thioether linkage formation between the oxadiazole and propenyl group using nucleophilic substitution (e.g., K₂CO₃ in DMF) .

Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during sulfonylation to avoid side reactions .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity in coupling steps .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .

Q. What spectroscopic and chromatographic methods validate the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify protons on the piperidine (δ 1.4–2.8 ppm), oxadiazole-linked phenyl (δ 7.2–8.1 ppm), and propenyl group (δ 5.1–5.9 ppm) .
    • ¹³C NMR: Confirm carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 110–115 ppm) groups .
  • High-Resolution Mass Spectrometry (HRMS): Match experimental molecular ion ([M+H]⁺) to theoretical mass (e.g., m/z 524.1523 for C₂₄H₂₅N₃O₃S₂) .
  • Infrared (IR) Spectroscopy: Detect sulfonamide (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the oxadiazole-thioether moiety influence biological activity, and what structure-activity relationship (SAR) studies support this?

Methodological Answer:

  • Role of Oxadiazole: The 1,3,4-oxadiazole enhances metabolic stability and participates in hydrogen bonding with targets (e.g., enzyme active sites) .
  • Thioether Linkage: The propenylsulfanyl group improves lipophilicity, aiding membrane permeability .

SAR Evidence:

  • Bioisosteric Replacement: Replacing oxadiazole with thiadiazole reduces FLAP inhibition by 50% (IC₅₀ > 100 nM vs. 10 nM for oxadiazole derivatives) .
  • Propenyl Modification: Truncating the propenyl group to methyl decreases antimicrobial activity (MIC > 64 µg/mL vs. 8 µg/mL for propenyl) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:

  • Standardized Assays:
    • Antimicrobial: Follow CLSI guidelines (e.g., broth microdilution, 18–24 hr incubation) .
    • Anticancer: Use NCI-60 cell line panels with 72 hr exposure and MTT viability assays .
  • Target Profiling: Perform kinase/enzyme inhibition screens (e.g., Eurofins Panlabs) to identify primary targets .
  • Data Normalization: Report IC₅₀ values relative to positive controls (e.g., doxorubicin for cancer, ciprofloxacin for bacteria) to contextualize potency .

Q. What experimental strategies elucidate the compound’s mechanism of action against 5-lipoxygenase activating protein (FLAP)?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions between the sulfonyl group and FLAP’s Arg65/Asn67 residues .
  • In Vitro Binding Assays:
    • FLAP Binding: Radiolabeled displacement assays (³H-LTB₄ vs. test compound, Kd calculation) .
    • LTB₄ Inhibition: Human whole blood assays with ELISA quantification (IC₅₀ < 100 nM indicates potency) .
  • Gene Knockdown: siRNA-mediated FLAP silencing in HEK293 cells to confirm target specificity .

Q. How can researchers optimize yield and purity when scaling up synthesis?

Methodological Answer:

  • Process Chemistry Adjustments:
    • Flow Chemistry: Continuous flow reactors for oxadiazole cyclization (residence time: 20 min, 80°C) to improve reproducibility .
    • Catalyst Screening: Test Pd(OAc)₂/Xantphos for Suzuki couplings (yield increase from 60% to 85%) .
  • Quality Control:
    • In-Process Monitoring: Real-time HPLC (C18 column, 254 nm) to track intermediates .
    • Thermogravimetric Analysis (TGA): Ensure solvent residues (e.g., DMF) are <0.1% .

Q. What computational methods predict the compound’s pharmacokinetic (PK) and toxicity profiles?

Methodological Answer:

  • ADMET Prediction:
    • Software: SwissADME for logP (target: 2–3), bioavailability radar .
    • CYP Inhibition: Use Schrödinger’s QikProp to assess CYP3A4/2D6 liability (IC₅₀ > 10 µM preferred) .
  • Toxicity Screening:
    • AMES Test: Salmonella typhimurium TA98/TA100 for mutagenicity .
    • hERG Assay: Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 30 µM) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.